2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride
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Overview
Description
The compound with the identifier “2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride” is known as vardenafil hydrochloride. Vardenafil hydrochloride is a synthetic organic compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is primarily used as a medication for the treatment of erectile dysfunction. Vardenafil hydrochloride works by increasing blood flow to the penis, helping to achieve and maintain an erection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vardenafil hydrochloride involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: The synthesis begins with the formation of the imidazo[4,3-f][1,2,4]triazin-4-one core structure.
Substitution reactions: Various substitution reactions are carried out to introduce the ethoxy, methyl, and propyl groups onto the core structure.
Final steps: The final steps include purification and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of vardenafil hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Large reactors are used to carry out the reactions in batches.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity.
Quality control: Rigorous quality control measures are in place to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Vardenafil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group.
Substitution: Various substitution reactions can take place at the aromatic ring and the imidazo[4,3-f][1,2,4]triazin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of vardenafil hydrochloride, which may have different pharmacological properties.
Scientific Research Applications
Vardenafil hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of phosphodiesterase inhibitors and their synthesis.
Biology: Research on vardenafil hydrochloride helps in understanding the mechanisms of erectile dysfunction and the role of phosphodiesterase type 5 in various biological processes.
Industry: Vardenafil hydrochloride is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
Vardenafil hydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which causes relaxation of smooth muscle cells and increased blood flow to the penis. The molecular targets involved include the phosphodiesterase type 5 enzyme and the cGMP pathway.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Tadalafil: A similar compound with a longer duration of action.
Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.
Uniqueness
Vardenafil hydrochloride is unique in its specific chemical structure, which provides a balance between efficacy and side effects. It has a relatively fast onset of action and a moderate duration of effect, making it a preferred choice for many patients.
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMULUAPJXCOHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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